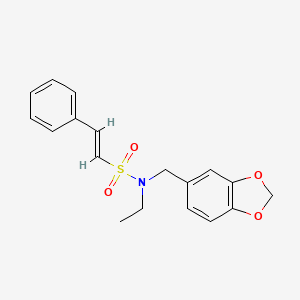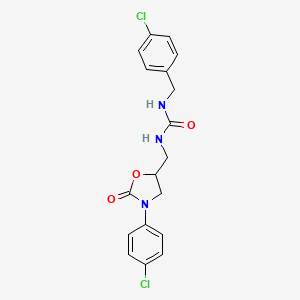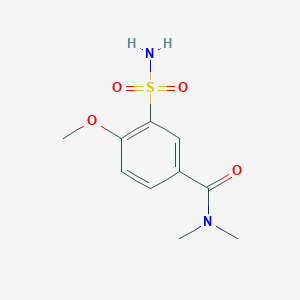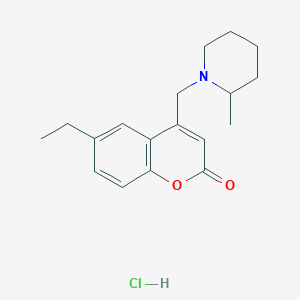![molecular formula C17H17NO2 B2616693 N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide CAS No. 2411252-05-4](/img/structure/B2616693.png)
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide, also known as OXE810, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic molecule that is structurally similar to natural compounds found in the body, making it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins in the body. This inhibition can lead to a reduction in inflammation and cell proliferation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are proteins involved in the immune response. Additionally, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, its structural similarity to natural compounds in the body makes it a promising candidate for use in various studies. However, one limitation of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide. One potential area of study is its use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, studies on the safety and toxicity of N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide are needed to determine its potential for use in clinical settings.
Synthesemethoden
The synthesis method for N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 4-bromoacetophenone with ethylene oxide to form a key intermediate. This intermediate is then reacted with N-(4-phenylphenethyl)amine to produce the final product, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have potential applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as well as its effects on cancer cells. Additionally, N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide has been shown to have potential uses in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-phenylphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12(18-17(19)16-11-20-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYNKPKNXGPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Phenylphenyl)ethyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2616610.png)



![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)

![N-[4-(dimethylamino)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B2616620.png)
![2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2616621.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2616622.png)
![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)benzamide](/img/structure/B2616623.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2616624.png)


![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616628.png)